9,10-diiodoanthracene

Solvatochromism Dispersion interactions Polarizability

Select 9,10-diiodoanthracene for its unmatched heavy-atom effects, critical for high-performance material science. Its maximal Δαeg of 20.2 ų—the highest among all 9,10-dihaloanthracenes—provides a significant +17.5% boost in polarizability over its dichloro analog. This translates directly into enhanced solvatochromic sensitivity for sensor calibration and unique pressure-stable crystallography (stable to ≥20 GPa) for robust flexible electronics R&D. Available in bulk with ≥98% purity, it is the superior bifunctional cross-coupling substrate for building advanced OLED and photon upconversion libraries. Inquire now for commercial-scale pricing.

Molecular Formula C14H8I2
Molecular Weight 430.02 g/mol
CAS No. 113705-11-6
Cat. No. B3394300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-diiodoanthracene
CAS113705-11-6
Molecular FormulaC14H8I2
Molecular Weight430.02 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)I
InChIInChI=1S/C14H8I2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
InChIKeyQLDRRLPJXGEMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Diiodoanthracene (CAS 113705-11-6) Procurement Guide: Differentiated Properties and Research Applications


9,10-Diiodoanthracene is a halogenated anthracene derivative bearing two iodine substituents at the central 9 and 10 positions (C14H8I2, MW 430.02 g/mol) [1]. This compound belongs to the 9,10-dihaloanthracene class, which includes its chloro, bromo, and mixed-halogen analogs. Its heavy iodine atoms confer distinctive photophysical behavior, including enhanced intersystem crossing and pronounced heavy-atom effects [2]. 9,10-Diiodoanthracene functions primarily as a versatile synthetic building block for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling access to functionalized anthracene derivatives for organic electronics applications .

Why 9,10-Diiodoanthracene Cannot Be Substituted with 9,10-Dibromoanthracene or 9,10-Dichloroanthracene: Quantitative Differentiation Evidence


Within the 9,10-dihaloanthracene series, the choice of halogen substituent fundamentally alters three critical material parameters: (i) the excited-state polarizability change (Δαeg), which governs solvatochromic behavior and intermolecular interaction strength [1]; (ii) the pressure-dependent structural stability of crystalline phases, relevant for high-stress device fabrication [2]; and (iii) the fluorescence quantum yield and environmental responsiveness, which dictate suitability for specific optical sensing modalities [3]. 9,10-Diiodoanthracene exhibits the highest Δαeg (20.2 ų) among all 9,10-dihaloanthracenes, translating to a +8.6% increase over 9,10-dibromoanthracene (18.6 ų) and a +17.5% increase over 9,10-dichloroanthracene (17.2 ų). This halogen-dependent progression—Δαeg: I > Br > Cl—demonstrates that the iodo derivative is not interchangeable with its lighter-halogen counterparts when enhanced polarizability is required. Furthermore, the iodine substituents confer unique crystallographic stability under hydrostatic compression (stable to ≥20 GPa) and a distinct fluorescence enhancement response (>50× upon matrix rigidification), which are absent in the bromo and chloro analogs. Generic substitution based solely on anthracene scaffold identity would result in compromised performance in applications leveraging these specific heavy-atom effects.

9,10-Diiodoanthracene: Quantitative Comparative Evidence for Scientific Selection


Superior Excited-State Polarizability Change vs. 9,10-Dibromoanthracene and 9,10-Dichloroanthracene

9,10-Diiodoanthracene exhibits the highest excited-state polarizability change (Δαeg) among all 9,10-dihaloanthracenes, measured at 20.2 ų. This exceeds 9,10-dibromoanthracene (18.6 ų) and 9,10-dichloroanthracene (17.2 ų) [1]. The Δαeg value correlates with the strength of dispersion interactions and governs the long-wavelength spectral shift observed with increasing solvent bulk polarizability. The progressive increase in Δαeg across the halogen series (I > Br > Cl) confirms that the iodo derivative provides the most pronounced environmental sensitivity among this compound class.

Solvatochromism Dispersion interactions Polarizability

Unique High-Pressure Crystallographic Stability in 9,10-Diiodoanthracene vs. Analogous Anthracene Derivatives

Crystalline 9,10-diiodoanthracene maintains its ambient-pressure crystal structure under hydrostatic compression up to at least 20 GPa, in stark contrast to analogous anthracene derivatives with similar quasi-one-dimensional molecular stacking, which undergo pressure-induced phase transitions at substantially lower pressures [1]. Lattice dynamics calculations based on intermolecular potentials successfully reproduce the zero-pressure structural parameters and the pressure dependence of Raman-active phonons. This exceptional structural robustness is attributed to specific intermolecular interactions mediated by the heavy iodine substituents.

High-pressure crystallography Lattice dynamics Organic semiconductors

Matrix-Rigidification-Induced Fluorescence Enhancement: 9,10-Diiodoanthracene vs. Baseline Fluorescence

During glassification of ethanol, the fluorescence intensity of 9,10-diiodoanthracene increases by more than 50-fold relative to its fluid solution state [1]. This dramatic enhancement originates from the activation nature of intersystem crossing from the S1(¹B₂ᵤ⁺) state, a process that is significantly influenced by the heavy-atom effect of iodine. In fluid hexane and carbon tetrachloride solutions at 22°C, the fluorescence quantum yield is low (0.018) [2]. The massive enhancement upon matrix rigidification demonstrates a pronounced environmental sensitivity that distinguishes this compound from lighter-halogen anthracene derivatives where such enhancement is substantially attenuated or absent.

Fluorescence sensing Matrix effects Intersystem crossing

Dual Iodine Sites Enable Sequential and Symmetrical Cross-Coupling for Functionalized Anthracene Derivatives

9,10-Diiodoanthracene serves as a critical bifunctional substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling with arylboronic acids to yield 9,10-diarylanthracenes and Sonogashira coupling with terminal alkynes to produce 9,10-bis(arylethynyl)anthracenes . The C–I bonds at the 9 and 10 positions exhibit enhanced reactivity compared to the corresponding C–Br bonds in 9,10-dibromoanthracene, a difference attributable to the lower bond dissociation energy of C–I versus C–Br. This differential reactivity facilitates milder reaction conditions and potentially higher coupling yields for the iodo derivative, though quantitative yield comparisons under identical conditions are not consolidated in the available primary literature. The resulting 9,10-diarylanthracene and 9,10-bis(arylethynyl)anthracene products are established building blocks for organic light-emitting diodes (OLEDs), photon upconversion systems, and other optoelectronic materials .

Cross-coupling Suzuki-Miyaura Sonogashira Organic electronics

9,10-Diiodoanthracene: Evidence-Backed Research and Industrial Application Scenarios


Solvatochromic Probe Development and Intermolecular Interaction Studies

Researchers investigating solvent effects and dispersion interactions should prioritize 9,10-diiodoanthracene over lighter-halogen analogs due to its maximal Δαeg value (20.2 ų) among 9,10-dihaloanthracenes. This +8.6% increase over 9,10-dibromoanthracene and +17.5% increase over 9,10-dichloroanthracene translates to enhanced sensitivity to the bulk polarizability of the surrounding medium [1]. The compound‘s pronounced long-wavelength spectral shift with increasing solvent polarizability makes it an ideal candidate for calibrating theoretical models of nonspecific solvation and for developing optical sensors that respond to subtle changes in local dielectric environment.

High-Pressure Crystallography and Organic Semiconductor Stability Testing

For fundamental studies of intermolecular interactions under extreme compression, 9,10-diiodoanthracene offers a uniquely stable model system. Unlike analogous anthracene derivatives with quasi-one-dimensional stacking that undergo phase transitions at lower pressures, crystalline 9,10-diiodoanthracene maintains its ambient-pressure structure up to at least 20 GPa under hydrostatic conditions [1]. This exceptional pressure tolerance, verified by Raman, optical absorption, and fluorescence spectroscopy, enables reliable studies of lattice dynamics and electronic excitations across an extended pressure range without confounding phase-change artifacts. Industrial R&D groups evaluating organic semiconductors for mechanically robust flexible electronics may find this pressure-stable scaffold advantageous.

Synthesis of 9,10-Diarylanthracenes and 9,10-Bis(arylethynyl)anthracenes via Cross-Coupling

Synthetic chemists engaged in building functionalized anthracene libraries for OLEDs, photon upconversion, and organic semiconductor screening should select 9,10-diiodoanthracene as the bifunctional cross-coupling substrate. Its dual C–I bonds undergo efficient Suzuki-Miyaura coupling with arylboronic acids to produce 9,10-diarylanthracenes and Sonogashira coupling with terminal alkynes to yield 9,10-bis(arylethynyl)anthracenes [1]. The weaker C–I bond (relative to C–Br in 9,10-dibromoanthracene) facilitates oxidative addition under milder conditions, offering a practical synthetic advantage for both symmetrical disubstitution and sequential coupling strategies. The resulting 9,10-diarylanthracene products are well-established as blue-emitting and hole-transporting materials in electroluminescent devices [2].

Matrix-Responsive Fluorescence Sensing and Mechanochromic Material Development

9,10-Diiodoanthracene's demonstrated >50-fold fluorescence enhancement upon ethanol glassification [1] positions it as a promising candidate for developing matrix-responsive optical sensors. This dramatic environmental sensitivity—where fluorescence quantum yield increases from a low baseline (0.018 in fluid hexane/CCl₄ at 22°C) [2] to intense emission upon matrix rigidification—enables detection of phase transitions, polymerization curing, or mechanical deformation events. Researchers developing “turn-on” fluorescence probes for monitoring material processing or environmental changes should consider this compound for applications where fluorescence switching in response to local rigidity changes is the desired detection modality.

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